molecular formula C15H14N2O3 B2756860 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1795295-79-2

3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

Cat. No.: B2756860
CAS No.: 1795295-79-2
M. Wt: 270.288
InChI Key: XCGXXSKLHHAARR-UHFFFAOYSA-N
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Description

3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a cyano group at the third position and a furan-2-yl-methoxyethyl substituent at the nitrogen atom

Scientific Research Applications

3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.

    Industrial Applications: It is explored for its use in the development of advanced polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base such as triethylamine to form the desired benzamide.

The reaction conditions generally involve:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve:

  • Using continuous flow reactors to enhance reaction efficiency
  • Employing alternative solvents that are more environmentally friendly
  • Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydride in dimethylformamide

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: 3-amino-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(2-furylmethyl)benzamide
  • 3-cyano-N-(4-methylbenzyl)benzamide
  • 4-cyano-N-(2-propynyl)benzamide

Comparison

Compared to its analogs, 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability. The furan ring also provides additional sites for chemical modification, making it a versatile scaffold for drug development and material science applications.

Properties

IUPAC Name

3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-19-14(13-6-3-7-20-13)10-17-15(18)12-5-2-4-11(8-12)9-16/h2-8,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGXXSKLHHAARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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